6-Mercaptopicolinic acid

Description

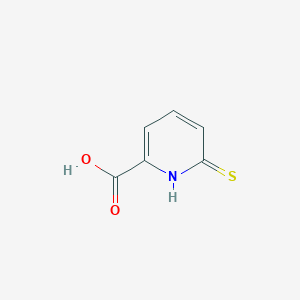

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPTGPAFUAPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163599 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-87-1 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Mercaptopicolinic acid.

Selective PEPCK Inhibitor & Metabolic Modulator

Executive Summary

3-Mercaptopicolinic acid (3-MPA) , also known as SKF 34288, is a pyridine derivative characterized by a thiol group at the C3 position and a carboxylic acid at the C2 position. It is the gold-standard pharmacological tool for inhibiting Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme in hepatic gluconeogenesis.

This guide details the physicochemical properties, specific inhibition mechanisms, synthesis pathways, and experimental protocols for using 3-MPA in metabolic research. It is designed for researchers investigating diabetes, cancer metabolism (PCK1/PCK2 pathways), and myogenic differentiation.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The efficacy of 3-MPA stems from its ability to act as a tridentate or bidentate ligand. The proximity of the thiol (-SH) group at position 3 and the carboxyl (-COOH) group at position 2 to the pyridine nitrogen creates a high-affinity chelation pocket.

-

IUPAC Name: 3-sulfanylpyridine-2-carboxylic acid

-

CAS Number: 14623-54-2 (Free acid), 320386-54-7 (Hydrochloride)

-

Molecular Formula:

[1] -

Molecular Weight: 155.17 g/mol

Key Physicochemical Data

| Property | Value/Description | Relevance |

| Solubility (Water) | ~2 mg/mL (PBS pH 7.2) | Low aqueous solubility; requires pH adjustment or co-solvents. |

| Solubility (DMSO) | ~20 mg/mL | Preferred solvent for stock solutions. |

| pKa (Carboxyl) | ~1.0 - 2.0 | Highly acidic due to the electron-withdrawing pyridine ring. |

| pKa (Thiol) | ~6.0 - 7.0 | Ionizes at physiological pH, facilitating metal binding. |

| Stability | High Oxidation Risk | Rapidly oxidizes to 3,3'-dithiodipicolinic acid in air/solution. |

| Appearance | Yellow crystalline solid | Discoloration indicates oxidation. |

Redox Instability (Critical Handling Note)

The thiol group in 3-MPA is highly susceptible to oxidation, forming a disulfide dimer (3,3'-dithiodipicolinic acid). This dimer is biologically inactive against PEPCK.

-

Prevention: Stock solutions must be prepared fresh or stored at -20°C under inert gas (Argon/Nitrogen).

-

Rescue: Inclusion of reducing agents like DTT (dithiothreitol) in assay buffers can prevent dimerization, though DTT may interfere with certain metal-dependent assays.

Mechanism of Action: The PEPCK Blockade

3-MPA does not simply block the active site; it employs a complex inhibition mode involving metal coordination.[2]

Target: Phosphoenolpyruvate Carboxykinase (PEPCK)

PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP) using GTP.[3] This is the first committed step of gluconeogenesis.[2][3][4]

Binding Modes

Research indicates 3-MPA inhibits PEPCK via two distinct mechanisms:

-

Competitive Inhibition (

): 3-MPA binds to the OAA/PEP substrate site. The picolinic acid moiety (N and carboxyl O) coordinates directly with the active site metal ion (typically -

Allosteric Inhibition (

): At higher concentrations, 3-MPA binds to a secondary pocket behind the nucleotide-binding site, inducing a conformational change that reduces the enzyme's affinity for GTP.[5]

Pathway Visualization

The following diagram illustrates the specific blockade point of 3-MPA within the hepatic gluconeogenesis pathway.

Caption: 3-MPA competitively inhibits PEPCK by chelating the active site metal, halting the conversion of OAA to PEP.

Synthesis & Purification Principles

While commercially available, understanding the synthesis aids in assessing impurity profiles. The most reliable route involves the modification of 3-aminopicolinic acid.

Synthetic Route (Diazotization Strategy)

-

Starting Material: 3-Aminopicolinic acid.

-

Diazotization: Reaction with sodium nitrite (

) in acid ( -

Substitution: The diazonium group is displaced by a sulfur nucleophile (e.g., potassium ethyl xanthate or thiourea).

-

Hydrolysis: The intermediate is hydrolyzed (basic conditions) to yield the free thiol, 3-Mercaptopicolinic acid.

Quality Control

-

Impurity to Watch: 3,3'-dithiodipicolinic acid (Disulfide dimer).

-

Detection: HPLC or TLC (Thin Layer Chromatography). The dimer is more polar and will exhibit a distinct retention factor.

-

Purification: Recrystallization from water/ethanol under a nitrogen atmosphere.

Experimental Protocols

Protocol A: PEPCK Inhibition Assay (Spectrophotometric)

Objective: Determine the

Reagents:

-

Assay Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM

, 1 mM -

Substrates: 200

OAA, 200 -

Coupling System: 0.2 mM NADH, 2 Units/mL Malate Dehydrogenase (MDH).

-

Enzyme: Recombinant PEPCK (PCK1).

-

Inhibitor: 3-MPA (Freshly prepared in DMSO).

Workflow:

-

Blanking: Add Buffer, NADH, MDH, and PEPCK to the cuvette.

-

Inhibitor Addition: Add 3-MPA at varying concentrations (0.1

to 500 -

Initiation: Add GTP and OAA to start the reaction.

-

Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).

-

Note: In this direction (OAA

PEP), the assay is actually monitoring the reverse reaction or requires a different coupling (PK/LDH) for PEP detection. -

Correction for Standard Direction (OAA -> PEP): The standard clinical assay often runs in the reverse direction (PEP + IDP

OAA + ITP) coupled to MDH (OAA + NADH -

Forward Direction Protocol: To measure physiological gluconeogenesis inhibition, use the Pyruvate Kinase/Lactate Dehydrogenase coupled system. PEP produced by PEPCK reacts with ADP (via PK) to form Pyruvate, which is reduced to Lactate (via LDH) oxidizing NADH.

-

Corrected Step 4 (Forward Direction): Monitor decrease at 340 nm.

Rate =

Protocol B: Cell Culture (Gluconeogenesis Blockade)

Objective: Assess inhibition of glucose production in HepG2 or primary hepatocytes.

-

Seeding: Plate hepatocytes in glucose-free DMEM supplemented with gluconeogenic substrates (2 mM Lactate + 0.2 mM Pyruvate).

-

Treatment: Add 3-MPA (10 - 500

).-

Control: Vehicle (DMSO < 0.1%).

-

-

Incubation: 4 - 6 hours.

-

Quantification: Collect media. Measure glucose concentration using a hexokinase/G6PD colorimetric kit.

-

Normalization: Normalize glucose output to total cellular protein content.

Applications in Research

Diabetes & Metabolic Flux

3-MPA is used to distinguish between glycogenolysis and gluconeogenesis in liver perfusion studies. By inhibiting PEPCK, any glucose production observed can be attributed to glycogen breakdown rather than de novo synthesis.

Cancer Metabolism (The PCK1/2 Axis)

Recent studies highlight PEPCK's role in cancer cell survival under nutrient stress.

-

Mechanism: Cancer cells use PEPCK to rewire the TCA cycle (anaplerosis/cataplerosis).

-

Application: 3-MPA induces apoptosis in glucose-deprived cancer cells (e.g., melanoma, colon cancer) by collapsing the metabolic flexibility required for survival.

Myogenic Differentiation

Unexpectedly, 3-MPA has been shown to induce differentiation in C2C12 myoblasts.

-

Observation: Treatment with 0.5 mM 3-MPA increases expression of myogenic markers (Myogenin, MyHC).

-

Hypothesis: Inhibition of mitochondrial PEPCK (PCK2) alters intracellular flux, signaling the cell to exit the cell cycle and differentiate.

References

-

Jomain-Baum, M., Schramm, V. L., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP).[6] Journal of Biological Chemistry, 251(1), 37-44.[6]

-

DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[7] Biochemical Journal, 138(3), 387-394.[1][7]

-

Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[7][8] Scientific Reports, 10, 22177.[7]

-

Stiffin, R. M., et al. (2008). The structure of the mercaptopicolinic acid binding site in phosphoenolpyruvate carboxykinase. Biochemistry.

-

Cayman Chemical. 3-Mercaptopicolinic Acid (hydrochloride) Product Information.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 4. Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Mercaptopicolinic Acid (3-MPA) in In Vitro Studies: Recommended Concentrations and Protocols

An Application Guide for Researchers

Introduction to 3-Mercaptopicolinic Acid (3-MPA)

3-Mercaptopicolinic acid, also known as 3-MPA or SKF 34288, is a well-characterized inhibitor of gluconeogenesis.[1][2] Its primary molecular target is Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway responsible for synthesizing glucose from non-carbohydrate precursors.[3][4][5] Due to its specific inhibitory action, 3-MPA serves as an invaluable tool for studying metabolic regulation, particularly in the contexts of diabetes, cancer metabolism, and cell differentiation.[1][6]

PEPCK exists in two isoforms: a cytosolic form (PCK1) and a mitochondrial form (PCK2).[4][6] 3-MPA has been shown to inhibit both isoforms, making it a comprehensive tool for probing PEPCK-dependent pathways.[6] Its effects are potent, with inhibition of glucose synthesis observed at micromolar concentrations in various in vitro systems, including perfused rat livers and kidney-cortex slices.[1][7][8]

Mechanism of Action: PEPCK Inhibition

The central role of PEPCK is to catalyze the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a committed step in gluconeogenesis.[9] By inhibiting PEPCK, 3-MPA effectively halts this conversion, thereby blocking the synthesis of glucose from substrates like lactate, pyruvate, and alanine.[1][2][3]

Kinetic studies have revealed that 3-MPA is a noncompetitive inhibitor with respect to both oxaloacetate and the nucleotide substrate MnGTP²⁻.[8] More recent structural and kinetic data suggest a more complex mechanism, where 3-MPA binds at two distinct sites on the PEPCK enzyme:

-

A competitive site within the PEP/OAA binding pocket (Ki ≈ 10 µM).[10]

-

A previously unidentified allosteric site (Ki ≈ 150 µM).[10]

Binding to the allosteric site is thought to stabilize a conformational change in the nucleotide-binding domain, reducing the enzyme's affinity for its nucleotide substrate.[10] This dual-site inhibition mechanism underscores its potency. The inhibition is reversible; upon removal of 3-MPA, the rate of glucose synthesis can return to normal levels.[8][11]

Caption: Inhibition of Gluconeogenesis by 3-MPA.

Recommended Concentration Ranges for In Vitro Use

The optimal concentration of 3-MPA is highly dependent on the cell type, experimental endpoint, and incubation time. A dose-response experiment is always recommended to determine the ideal concentration for a specific model system. The table below summarizes concentrations cited in the literature for various applications.

| Cell Type / System | Concentration Range | Incubation Time | Observed Effect | Reference |

| Perfused Rat Liver | 50 - 100 µM | Not specified | Sharp decrease to complete inhibition of gluconeogenesis from lactate. | [8][11] |

| Rat Kidney/Liver Slices | Not specified | Not specified | Inhibition of gluconeogenesis with lactate as a substrate. | [1] |

| C2C12 Myoblasts | 10 µM - 1 mM | 48 hours | Dose-dependent inhibition of cell proliferation. | [6][12] |

| C2C12 Myoblasts | 250 µM - 1 mM | Up to 5 days | Induction of myogenic differentiation. | [6][12] |

| MCF7 (Breast Cancer) | Not specified | Not specified | Reduced colony growth formation. | [13] |

| Melanoma Cells | Not specified | Not specified | Sensitizes cells to Vemurafenib by inhibiting cytoplasmic PEPCK. | [13] |

| T. cruzi Epimastigotes | 200 µM | 1 hour | Inhibition of succinate production and proline catabolism. | [14] |

Causality Behind Concentration Choices:

-

Low Micromolar (µM) Range (10-100 µM): This range is typically effective for specific enzyme inhibition, particularly for inhibiting gluconeogenesis in primary cells or tissues like liver slices, where the goal is to target PEPCK without inducing broad cellular stress.[8] The Ki values for PEPCK inhibition fall within this range.[4][10][12]

-

High Micromolar (µM) to Low Millimolar (mM) Range (250 µM - 1 mM): Higher concentrations are often required in transformed cell lines or for studies investigating longer-term effects like differentiation or proliferation.[6] This may be due to differences in cell permeability, higher metabolic rates, or the need to inhibit a larger pool of the target enzyme to elicit a phenotypic change. It is crucial to note that at concentrations of 0.5 mM and 1 mM, 3-MPA has been reported to interfere with some enzymatic assays, necessitating careful validation of results.[6][15]

Experimental Protocols

The following protocols provide a framework for typical in vitro experiments using 3-MPA.

Protocol 1: Preparation of 3-MPA Stock Solution

Scientific Rationale: A concentrated, sterile stock solution allows for accurate and repeatable dilutions into cell culture media while minimizing the final concentration of the solvent, which can have its own biological effects. 3-MPA hydrochloride is soluble in water.[13]

Materials:

-

3-Mercaptopicolinic acid hydrochloride (e.g., Tocris, Cayman Chemical)[2]

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Refer to the manufacturer's datasheet for solubility information (e.g., 10 mM in water).[13]

-

To prepare a 100 mM stock solution in water, weigh the appropriate amount of 3-MPA hydrochloride powder in a sterile tube.

-

Add the calculated volume of sterile water to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[12]

Protocol 2: General Workflow for Cell-Based Assays

This workflow is applicable for assessing endpoints such as cell viability, proliferation, or changes in gene/protein expression following 3-MPA treatment.

Caption: General experimental workflow for 3-MPA treatment.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[16] Reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of 3-MPA's cytotoxic or cytostatic effects.[17]

Materials:

-

Cells seeded in a 96-well plate[16]

-

Complete culture medium

-

3-MPA stock solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17][18]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of 3-MPA in complete culture medium. A typical dose-response curve might include concentrations from 1 µM to 1 mM.

-

Remove the old medium and add 100 µL of the 3-MPA dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[6][12]

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL) to each well.[16][18]

-

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[16][17]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of your results, each experiment should be designed as a self-validating system.

-

Controls are Non-Negotiable: Always include an untreated control to establish baseline cell health and a vehicle control to ensure the solvent for your 3-MPA stock (e.g., water, DMSO) does not affect the outcome. A positive control (a compound known to produce the expected effect) can also be invaluable.

-

Confirm Target Engagement: The most direct way to validate 3-MPA's effect is to measure the downstream consequences of PEPCK inhibition. For example, in hepatocytes, you can measure glucose output in the presence of gluconeogenic precursors like lactate. A significant reduction in glucose production in 3-MPA-treated cells confirms the inhibitor is working as expected.

-

Orthogonal Assays: If 3-MPA treatment results in decreased cell viability via MTT, confirm this result with an orthogonal method, such as a trypan blue exclusion assay (for membrane integrity) or a caspase-3/7 activity assay (for apoptosis).

Troubleshooting Common Issues:

-

No Observed Effect:

-

Concentration Too Low: The required concentration can vary significantly between cell types. Perform a wider dose-response curve.

-

PEPCK Not Critical: The metabolic pathway you are studying may not be critically dependent on PEPCK in your specific cell model or culture conditions.

-

Compound Inactivity: Verify the integrity of your 3-MPA stock. Prepare a fresh solution.

-

-

Excessive Cytotoxicity at Low Concentrations:

-

Cell Line Sensitivity: Your chosen cell line may be exceptionally sensitive to metabolic disruption.

-

Off-Target Effects: While 3-MPA is a specific PEPCK inhibitor, high concentrations can potentially have off-target effects. Lower the concentration and shorten the incubation time.

-

-

Assay Interference: As noted, high concentrations of 3-MPA (≥0.5 mM) can interfere with certain enzymatic assays.[6][15] If you suspect interference, test whether 3-MPA affects the assay readout in a cell-free system.

References

-

DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. [Link]

-

PubMed. (n.d.). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. [Link]

-

Jomain-Baum, M., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-43. [Link]

-

Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. [Link]

-

Jomain-Baum, M., & Hanson, R. W. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. Biochemical Journal, 150(1), 137–139. [Link]

-

Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6246–6255. [Link]

-

ResearchGate. (n.d.). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid | Request PDF. [Link]

-

Jomain-Baum, M., & Hanson, R. W. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. Biochemical Journal, 150(1), 137–139. [Link]

-

ResearchGate. (n.d.). Effect of fasting and PEPCK inhibition by 3-MPA on renal conversion of... [Link]

-

McLeod, M. D., et al. (2019). Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase. Biochemistry, 58(37), 3918–3926. [Link]

-

ResearchGate. (n.d.). 3-((carboxymethyl)thio)-picolinic acid – A novel inhibitor of phosphoenolpyruvate carboxykinase | Request PDF. [Link]

-

Urbina, J. A., et al. (1990). Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies. Molecular and Biochemical Parasitology, 40(2), 227–236. [Link]

-

Genschow, E., et al. (2001). Preliminary results of the ECVAM validation study on three in vitro embryotoxicity tests. Alternatives to Laboratory Animals, 29(3), 301–303. [Link]

-

MMPC. (2013). Reagents and Materials: Protocol. [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Spielmann, H., et al. (2001). The ECVAM international validation study on in vitro embryotoxicity tests: results of the definitive phase and evaluation of prediction models. Alternatives to Laboratory Animals, 29(3), 315–328. [Link]

-

ResearchGate. (n.d.). (PDF) Cell Cytotoxicity Assay (Provided by MedChemExpress). [Link]

-

Grönroos, M., & Eskola, J. (1984). In vitro functions of lymphocytes during high-dose medroxyprogesterone acetate (MPA) treatment. Cancer Immunology, Immunotherapy, 17(3), 218–220. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Nacalai Tesque. (n.d.). Cell Cultivation Handbook. [Link]

-

Wilcox, R. K., et al. (2020). Spine Motion Segment Analogues: 3D Printing, Multiscale Modelling and Testing to Produce More Biofidelic Examples. Materials, 13(21), 4880. [Link]

-

Wang, Y., et al. (2023). Acute Endoplasmic Reticulum Stress Suppresses Hepatic Gluconeogenesis by Stimulating MAPK Phosphatase 3 Degradation. International Journal of Molecular Sciences, 24(21), 15632. [Link]

-

Alfano, F., et al. (2024). CAR-T cell therapy in nephrology. Journal of Nephrology. [Link]

Sources

- 1. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 3-Mercaptopicolinic Acid in C2C12 Cell Differentiation Assays

Introduction: Reprogramming Myogenesis Through Metabolic Modulation

The differentiation of myoblasts into mature, multinucleated myotubes is a cornerstone of muscle development and regeneration. The C2C12 myoblast cell line serves as a robust and widely utilized in vitro model to dissect the intricate molecular orchestration of myogenesis.[1][2] This process is not merely a series of transcriptional events but is deeply intertwined with profound shifts in cellular metabolism required to meet the bioenergetic and biosynthetic demands of creating a specialized, contractile cell type.[3][4] Myogenic differentiation is a highly coordinated series of events that leads to the formation of mature skeletal muscle.[5][6]

3-Mercaptopicolinic acid (3-MPA) is a well-characterized inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a pivotal enzyme in gluconeogenesis.[7][8][9] While the role of gluconeogenesis is primarily associated with hepatic glucose production, the expression and activity of PEPCK isoforms in other tissues, including muscle, suggest broader roles in metabolic regulation.[10][11] In C2C12 cells, the mitochondrial isoform of PEPCK (PEPCK-M, encoded by Pck2) is the predominant form.[12] By inhibiting PEPCK, 3-MPA offers a powerful tool to probe the metabolic dependencies of myogenesis. Recent studies have demonstrated that treatment of C2C12 cells with 3-MPA can significantly induce myogenic differentiation, highlighting the critical link between metabolic flux and muscle cell fate.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-MPA to modulate and study C2C12 cell differentiation. We will delve into the underlying mechanism, provide detailed, validated protocols for experimentation, and discuss the interpretation of expected outcomes.

Mechanism of Action: The Metabolic Switch for Differentiation

3-Mercaptopicolinic acid acts as a potent inhibitor of PEPCK, which catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[7][13] This reaction is a critical control point in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors.[14] In the context of C2C12 cells, where the mitochondrial PEPCK-M is highly expressed, 3-MPA's inhibitory action is thought to promote myogenesis through several interconnected mechanisms.[12]

Inhibition of PEPCK-M by 3-MPA redirects tricarboxylic acid (TCA) cycle intermediates.[15] This metabolic reprogramming is believed to be a key trigger for the induction of the myogenic differentiation program. While the precise downstream effectors are still under investigation, the metabolic shift induced by 3-MPA likely influences key signaling pathways and the availability of precursors for biosynthesis essential for myotube formation.[12]

Interestingly, studies have shown that high doses of 3-MPA can reduce the mRNA expression of Pck2 and genes associated with serine biosynthesis.[12] This suggests a feedback mechanism or broader metabolic consequences of PEPCK inhibition. The overall effect of 3-MPA treatment is an enhancement of myogenic differentiation, as evidenced by increased creatine kinase activity, a higher fusion index, and larger myotube diameter.[12]

Caption: Mechanism of 3-MPA-induced myogenesis in C2C12 cells.

Experimental Protocols

Part 1: C2C12 Cell Culture and Maintenance

Standard protocols for the culture of C2C12 myoblasts should be followed to ensure consistent and reproducible results.[1]

-

Thawing and Plating: Rapidly thaw a cryovial of C2C12 cells in a 37°C water bath. Transfer the cells to a sterile conical tube containing 9 mL of pre-warmed Growth Medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of Growth Medium. Plate the cells onto a 100 mm tissue culture dish.

-

Growth Medium (GM):

-

High-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Passaging: C2C12 cells proliferate rapidly, with a doubling time of approximately 12-24 hours. It is crucial to passage the cells before they reach confluence to prevent spontaneous differentiation.[16]

-

When cells reach 70-80% confluency, aspirate the GM and wash once with sterile 1X Phosphate-Buffered Saline (PBS).

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of GM and collect the cell suspension in a sterile conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh GM and plate at a subculture ratio of 1:10 to 1:20.[16]

-

Part 2: 3-MPA Treatment and Induction of Differentiation

This protocol outlines the steps for inducing myogenesis in the presence of 3-MPA.

-

Cell Seeding for Differentiation: Seed C2C12 myoblasts in the desired culture vessel format (e.g., 6-well plates, 12-well plates) at a density that will allow them to reach approximately 80-90% confluency within 24-48 hours. A typical seeding density is 1 x 10^5 cells/well for a 6-well plate.[16]

-

Preparation of 3-MPA Stock Solution: Prepare a sterile stock solution of 3-MPA (e.g., 100 mM in sterile PBS or DMEM). The hydrochloride salt of 3-MPA is commonly used.[8] Filter-sterilize the stock solution through a 0.22 µm filter. Store aliquots at -20°C.

-

Induction of Differentiation (Day 0):

-

Once cells have reached 80-90% confluency, aspirate the GM.

-

Wash the cells once with sterile 1X PBS.

-

Add Differentiation Medium (DM) containing the desired concentration of 3-MPA. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on published data, a concentration range of 0.25 mM to 1 mM has been shown to be effective.[12]

-

-

Differentiation Medium (DM):

-

High-glucose DMEM

-

2% Horse Serum

-

1% Penicillin-Streptomycin

-

-

Maintenance of Differentiating Cultures: Replace the DM containing 3-MPA every 48 hours for the duration of the experiment (typically 4-6 days).

Caption: General experimental workflow for 3-MPA treatment during C2C12 differentiation.

Part 3: Assessing Myogenic Differentiation

A multi-parametric approach is recommended to robustly evaluate the effects of 3-MPA on C2C12 differentiation.

A. Morphological Analysis: Myotube Formation and Fusion Index

-

Staining: At the desired time point (e.g., Day 5), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Stain with Giemsa or Hematoxylin and Eosin (H&E) to visualize myotube morphology.

-

Image Acquisition: Capture multiple random fields of view per well using a light microscope.

-

Fusion Index Calculation: The fusion index is a quantitative measure of myoblast fusion. It is calculated as: (Number of nuclei within myotubes / Total number of nuclei) x 100% A myotube is typically defined as a cell containing three or more nuclei.

B. Molecular Analysis: Myosin Heavy Chain (MyHC) Expression

MyHC is a terminal differentiation marker for skeletal muscle. Its expression can be assessed by immunofluorescence or Western blotting.

-

Immunofluorescence:

-

Fix and permeabilize cells as per standard protocols.

-

Incubate with a primary antibody against MyHC (e.g., MF20).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope.

-

-

Western Blotting:

-

Lyse cells in RIPA buffer and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against MyHC.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

C. Biochemical Analysis: Creatine Kinase (CK) Activity

CK is an enzyme that is highly expressed in differentiated muscle cells. Its activity in cell lysates can be measured using commercially available colorimetric assay kits.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes of treating C2C12 cells with 3-MPA during differentiation, based on published findings.[12]

| Parameter | Control (DM only) | 0.5 mM 3-MPA in DM | Expected Outcome with 3-MPA |

| Myotube Morphology | Thin, less abundant myotubes | Thicker, more numerous myotubes | Enhanced myotube formation and hypertrophy |

| Fusion Index (%) | 30 - 40% | 50 - 70% | Significant increase |

| MyHC Protein Expression | Baseline expression | 2-3 fold increase | Upregulation of terminal differentiation marker |

| Creatine Kinase Activity | Baseline activity | 1.5-2.5 fold increase | Increased muscle-specific enzyme activity |

Note: These values are illustrative and may vary depending on the specific C2C12 subclone, passage number, and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Differentiation Efficiency | High passage number of C2C12 cells.[2] Cells were not confluent enough at the start of differentiation. | Use low passage C2C12 cells. Ensure cells are at 80-90% confluency before switching to DM. |

| Cell Detachment/Toxicity | 3-MPA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of 3-MPA. |

| High Variability Between Replicates | Inconsistent cell seeding density. Edge effects in multi-well plates. | Use a hemocytometer for accurate cell counting. Avoid using the outer wells of plates for experiments. |

Conclusion

3-Mercaptopicolinic acid serves as a valuable pharmacological tool to investigate the role of metabolic programming in skeletal muscle differentiation. By inhibiting the key gluconeogenic enzyme PEPCK-M, 3-MPA induces a metabolic state that is permissive for and actively promotes myogenesis in C2C12 cells.[12] The protocols and guidelines presented here provide a framework for researchers to explore the intricate relationship between cellular metabolism and muscle cell fate, with potential applications in regenerative medicine and the development of therapeutics for muscle-wasting disorders.

References

-

Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. [Link]

-

LAPAN, P., & PIMENTEL, D. (2012). Culture, Differentiation and Transfection of C2C12 Myoblasts. Bio-protocol, 2(10). [Link]

-

Wold Lab. (2011). C2C12 Cell Culture Protocol and Differentiation treatment. Retrieved from [Link]

-

Procell. (2024). C2C12 Cell Cultivation Strategy and Differentiation Protocol. Retrieved from [Link]

-

Jomain-Baum, M., & Schramm, V. L. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-44. [Link]

-

Leibniz Institute DSMZ. (n.d.). Differentiation-Protocol for the C2C12 cell line. Retrieved from [Link]

-

Stourman, N. V., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6222-6229. [Link]

-

CLS Cell Lines Service. (n.d.). C2C12 Myoblast Cell Line. Retrieved from [Link]

-

Fanciulli, M., et al. (2015). The Fine Tuning of Metabolism, Autophagy and Differentiation during in Vitro Myogenesis. Cell Death & Differentiation, 22(8), 1348-1360. [Link]

-

Forcina, L., et al. (2019). Metabolic Reprogramming Promotes Myogenesis During Aging. Cell Reports, 28(2), 529-543. [Link]

-

Microbe Notes. (2024). Gluconeogenesis: Steps, Reactions & Significance Explained. Retrieved from [Link]

-

DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387-394. [Link]

-

The Training Room. (2023). The Impact of Gluconeogenesis on Muscle Building. Retrieved from [Link]

-

Akram, M. (2023). Biochemistry, Gluconeogenesis. In StatPearls. StatPearls Publishing. [Link]

-

Ono, Y. (2015). Molecular and Cellular Regulation of Skeletal Myogenesis. Journal of Biochemistry, 157(4), 187-199. [Link]

-

Brown, D. M., et al. (2016). Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) and serine biosynthetic pathway genes are co-ordinately increased during anabolic agent-induced skeletal muscle growth. Scientific Reports, 6, 28783. [Link]

-

Wikipedia. (n.d.). Gluconeogenesis. Retrieved from [Link]

-

Vega. (n.d.). Gluconeogenesis and Muscle Recovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Myogenesis. Retrieved from [Link]

-

Li, Z., et al. (2024). Regulation of myogenic cell proliferation and differentiation during mammalian skeletal myogenesis. Experimental Cell Research, 431(1), 114030. [Link]

-

Wikipedia. (n.d.). Phosphoenolpyruvate carboxykinase. Retrieved from [Link]

-

Zhang, F., et al. (2021). Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis. Metabolism, 120, 154798. [Link]

-

Distler, A. M., et al. (2012). Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes. Cell Death & Disease, 3(1), e253. [Link]

-

Roudaut, C., et al. (2013). Down-regulation of MyoD by Calpain 3 Promotes Generation of Reserve Cells in C2C12 Myoblasts. Journal of Biological Chemistry, 288(50), 36069-36081. [Link]

-

Li, H., et al. (2022). MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1. International Journal of Molecular Sciences, 23(21), 13352. [Link]

-

Kamakura, Y., et al. (2024). Royal Jelly Enhances the Ability of Myoblast C2C12 Cells to Differentiate into Multilineage Cells. Nutrients, 16(7), 964. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Reprogramming Promotes Myogenesis During Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 12. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEPCK-M Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) and serine biosynthetic pathway genes are co-ordinately increased during anabolic agent-induced skeletal muscle growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dsmz.de [dsmz.de]

In-depth Technical Guide: 3-Mercaptopicolinic Acid Solubility in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Mercaptopicolinic Acid

3-Mercaptopicolinic acid, often used as its hydrochloride salt (3-MPA HCl), is a well-established inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4] By targeting PEPCK, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors, making it a valuable tool for studying glucose metabolism and related pathological conditions such as diabetes.[1][3] Its applications extend to cancer research, where it has been shown to modulate tumor cell metabolism and induce myogenic differentiation.[4][5][6][7] Given its diverse biological activities, the ability to prepare stable, accurately concentrated solutions is paramount for obtaining reliable and meaningful experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Mercaptopicolinic acid hydrochloride is essential for its proper handling and use.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂S · HCl | [2][8] |

| Molecular Weight | 191.63 g/mol | [8] |

| Appearance | Crystalline solid | [2] |

| CAS Number | 320386-54-7 | [2][8] |

Solubility Profile of 3-Mercaptopicolinic Acid Hydrochloride

The solubility of a compound is a critical parameter that dictates its suitability for various experimental setups. The hydrochloride salt of 3-MPA exhibits varied solubility across different solvent systems.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of 3-MPA hydrochloride in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |

| DMSO | 3.83 | 20 | - | [8] |

| Water | 1.92 | 10 | Soluble with rapid stirring, sonication, or gentle warming (45-60°C) to produce a yellowish solution. | [8][9] |

| PBS (pH 7.2) | 0.2 | ~1.04 | - | [2][9] |

| Ethanol | Insoluble / Not very soluble | - | Quantitative data not readily available, but generally considered poorly soluble. | [9][10] |

| Methanol | Not very soluble | - | Quantitative data not readily available, but generally considered poorly soluble. | [9] |

Qualitative Solubility Insights

While quantitative data for all solvents is not always available, qualitative descriptions provide valuable guidance. 3-MPA hydrochloride is reported to be not very soluble in ethanol and methanol.[9] For many in vivo applications, suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be necessary if the required concentration exceeds its aqueous solubility.[10]

Application Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of 3-MPA hydrochloride in DMSO, suitable for dilution into aqueous buffers or cell culture media for in vitro experiments.

Materials:

-

3-Mercaptopicolinic acid hydrochloride (MW: 191.63 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Weighing the Compound: Accurately weigh out a desired amount of 3-MPA hydrochloride. For example, to prepare 1 mL of a 20 mM stock solution, weigh 3.83 mg of the compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed 3-MPA hydrochloride. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Causality Behind Experimental Choices:

-

Anhydrous DMSO: Using anhydrous DMSO is crucial as water can reduce the solubility of many compounds and may promote degradation over time.

-

Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting into single-use volumes ensures the stability and integrity of the stock solution for each experiment.

Protocol 2: Thermodynamic Solubility Assessment

This protocol provides a step-by-step method for determining the thermodynamic (equilibrium) solubility of 3-MPA in a solvent of interest. This method involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium.

Materials:

-

3-Mercaptopicolinic acid hydrochloride

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Workflow for Thermodynamic Solubility Assessment:

Caption: Workflow for determining the thermodynamic solubility of 3-MPA.

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-MPA hydrochloride to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the solvent to be tested to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to ensure that only the dissolved compound is measured.

-

Quantification: Analyze the concentration of 3-MPA in the filtered solution using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of known concentrations should be prepared to accurately determine the solubility.

Self-Validating System:

-

The use of an excess of solid compound ensures that the solution is saturated.

-

The extended equilibration time allows the system to reach a true thermodynamic equilibrium.

-

Filtration removes any suspended particles that could lead to an overestimation of solubility.

Mechanism of Action: PEPCK Inhibition

3-Mercaptopicolinic acid is a specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[3] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP).[5] By inhibiting this step, 3-MPA effectively blocks the production of glucose from precursors like lactate and alanine.[2][3]

Simplified Gluconeogenesis Pathway and 3-MPA Inhibition:

Caption: 3-MPA inhibits the PEPCK-catalyzed conversion of oxaloacetate to PEP in the cytosol.

Safety, Handling, and Storage

Safety Precautions:

-

As a mercaptan-containing compound, 3-MPA may have a disagreeable odor. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Storage of Solid Compound:

-

Store the solid 3-Mercaptopicolinic acid hydrochloride at -20°C for long-term stability.[2][8] The solid form is stable for at least 4 years under these conditions.[2]

Storage of Stock Solutions:

-

As previously mentioned, DMSO stock solutions should be stored at -20°C for up to one month and at -80°C for up to six months.[1]

-

Aqueous solutions are less stable and should be prepared fresh whenever possible. If storage is necessary, filter-sterilize the solution and store at 4°C for a short period.

Chemical Compatibility:

-

Solutions of 3-MPA are typically prepared and stored in polypropylene or glass containers. It is important to check the chemical compatibility of the solvent with the container material to prevent leaching or degradation. For instance, DMSO can be incompatible with certain plastics over long-term storage.

Conclusion

This technical guide provides a detailed and authoritative overview of the solubility of 3-Mercaptopicolinic acid, a critical inhibitor of PEPCK. By understanding its solubility profile and following the detailed protocols for solution preparation and solubility assessment, researchers can ensure the accuracy and reproducibility of their experiments. The information on its mechanism of action and proper handling procedures further equips scientists to effectively and safely utilize this important research tool.

References

-

DiTullio, N. W., Berkoff, C. E., Blank, B., Kostos, V., & Stack, E. J. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercaptopicolinic acid. Retrieved from [Link]

-

Brearley, M. C., Daniel, Z. C. T. R., Loughna, P. T., Parr, T., & Brameld, J. M. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. Retrieved from [Link]

- Robinson, B. H., & Oei, J. (1975). 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase. FEBS letters, 58(1), 12–15.

- Hidalgo, J., Latorre, P., Carrodeguas, J. A., & Sancho, J. (2016). Inhibition of pig phosphoenolpyruvate carboxykinase isoenzymes by 3-mercaptopicolinic acid and novel inhibitors. PloS one, 11(7), e0159002.

- Ren, W., et al. (2022). Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid. Bioengineered, 13(4), 9768-9781.

- Aragó, M., et al. (2020). Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M. Biomedicine & Pharmacotherapy, 121, 109601.

- Mcleod, C. J., et al. (2019). Characterization of 3-[(carboxymethyl)thio]picolinic acid: a novel inhibitor of phosphoenolpyruvate carboxykinase. Biochemistry, 58(38), 3918-3927.

- Watson, M. J., et al. (2021). Metabolic support of tumour-infiltrating regulatory T cells by lactic acid.

- Yan, H., & Ajuwon, K. M. (2017).

- Vincent, E. E., et al. (2015). The gluconeogenesis enzyme PCK2 has a non-enzymatic role in proteostasis in endothelial cells.

- Liu, Y., et al. (2022). Tumor-repopulating cells evade ferroptosis via PCK2-dependent phospholipid remodeling. Cell metabolism, 34(11), 1693-1708.

- Shoshan-Barmatz, V., et al. (2020). Characterizing the critical role of metabolic and redox homeostasis in colorectal cancer. DigitalCommons@UNMC.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

- 5. Tumor-repopulating cells evade ferroptosis via PCK2-dependent phospholipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 8. rndsystems.com [rndsystems.com]

- 9. 3-Mercaptopicolinic Acid, Hydrochloride | CAS 320386-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. selleckchem.com [selleckchem.com]

Application Note: Stability of 3-Mercaptopicolinic Acid in Aqueous Solution

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[1][2][3][4][5] This inhibitory action makes 3-MPA a valuable tool in metabolic research and a potential therapeutic agent for conditions such as type 2 diabetes.[2][3][6] For researchers, scientists, and drug development professionals, understanding the stability of 3-MPA in aqueous solutions is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This application note provides a detailed guide to the factors influencing the stability of 3-MPA in aqueous solutions, outlines potential degradation pathways, and offers comprehensive protocols for stability assessment.

Chemical Profile and Inherent Stability Considerations

3-Mercaptopicolinic acid is a small molecule featuring a pyridine ring, a carboxylic acid group, and a thiol (mercaptan) group. The thiol group is the most reactive moiety and is the primary determinant of the compound's stability in aqueous environments. While the solid hydrochloride salt of 3-MPA is stable for years when stored at -20°C, its stability in solution is considerably more dynamic.[7]

The primary degradation pathway for thiols in aqueous solution is oxidation, which leads to the formation of disulfides. This process can be accelerated by factors such as pH, temperature, the presence of metal ions, and exposure to light and oxygen.

Factors Influencing the Stability of 3-MPA in Aqueous Solution

A thorough understanding of the factors that can impact the stability of 3-MPA is crucial for designing robust experiments and ensuring the integrity of stock solutions and experimental samples.

pH

The pH of the aqueous solution plays a critical role in the stability of 3-MPA. The thiol group has a pKa value in the range of 8-10, meaning that at physiological pH (around 7.4), a significant portion of the thiol group will be in its deprotonated, thiolate anion form (S-). This thiolate form is highly susceptible to oxidation. Therefore, it is anticipated that the degradation rate of 3-MPA will increase with increasing pH. A pH-rate profile, which plots the degradation rate constant against pH, is an essential tool for determining the optimal pH for maximum stability.[8]

Temperature

As with most chemical reactions, the degradation of 3-MPA is expected to be temperature-dependent. Increased temperatures will accelerate the rate of oxidative degradation.[9][10][11] For this reason, stock solutions of 3-MPA are typically prepared and stored at low temperatures (-20°C or -80°C) to minimize degradation.[7][12]

Light Exposure (Photostability)

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of susceptible molecules.[13][14][15] The aromatic pyridine ring in 3-MPA may absorb UV light, potentially leading to the formation of reactive species that can accelerate the degradation of the thiol group. Photostability testing is therefore a critical component of a comprehensive stability assessment.[13][14][16][17]

Presence of Oxidizing Agents and Metal Ions

The presence of dissolved oxygen in aqueous solutions is a primary driver of thiol oxidation. Additionally, trace metal ions, such as copper (II) and iron (III), can catalytically accelerate the oxidation of thiols to disulfides. The use of high-purity water and the potential inclusion of chelating agents like EDTA can help to mitigate metal-catalyzed oxidation.

Proposed Degradation Pathway

The principal anticipated degradation pathway for 3-Mercaptopicolinic acid in aqueous solution is the oxidation of its thiol group to form a disulfide dimer, 3,3'-disulfanediylbis(picolinic acid). This reaction is illustrated in the diagram below. Further oxidation or other degradation processes under more strenuous conditions are possible but are likely to be secondary to disulfide formation.

Caption: Workflow for a forced degradation study of 3-MPA.

Procedure:

-

Prepare a working solution of 3-MPA in water (e.g., 1 mg/mL).

-

Expose aliquots of the solution to the following stress conditions:

-

Acidic: Add an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.

-

Basic: Add an equal volume of 0.2 M NaOH and keep at room temperature for 24 hours.

-

Oxidative: Add an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Incubate a solution at 60°C in the dark for 24 hours.

-

Photochemical: Expose a solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [14][17]A control sample should be wrapped in aluminum foil to protect it from light.

-

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (see Protocol 3).

Protocol 3: Analytical Method for 3-MPA Quantification

A stability-indicating analytical method is required to separate the intact 3-MPA from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique. [18][19] Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or MS in electrospray ionization (ESI) mode.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a calibration curve using freshly prepared standards of 3-MPA.

-

Inject the samples from the stability studies (Protocol 2) onto the HPLC system.

-

Quantify the peak area of the intact 3-MPA and any degradation products.

-

The percentage of remaining 3-MPA can be calculated relative to the initial concentration.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. A tabular format is recommended for summarizing the quantitative data.

Table 1: Stability of 3-MPA in Aqueous Solution under Forced Degradation Conditions

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % 3-MPA Remaining | Major Degradation Products |

| 0.1 M HCl | 24 | 60 | >95% | None Detected |

| 0.1 M NaOH | 24 | Room Temp | <10% | Disulfide Dimer |

| 3% H₂O₂ | 24 | Room Temp | <5% | Disulfide Dimer |

| Thermal | 24 | 60 | ~90% | Minor Disulfide Dimer |

| Photochemical | (ICH Q1B) | Room Temp | ~85% | Disulfide Dimer |

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Recommendations for Handling and Storage

Based on the chemical properties of 3-MPA and general best practices, the following recommendations are provided to ensure the stability of aqueous solutions:

-

Prepare fresh solutions: Whenever possible, prepare 3-MPA solutions fresh on the day of use.

-

Use deoxygenated water: To minimize oxidation, use high-purity water that has been deoxygenated by sparging with an inert gas.

-

Control pH: For applications where pH can be adjusted, maintaining a slightly acidic pH (e.g., pH 4-6) will likely improve stability by keeping the thiol group protonated.

-

Protect from light: Store stock solutions and handle working solutions in amber-colored vials or by wrapping containers in aluminum foil.

-

Store at low temperatures: Aliquot and store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Conclusion

The stability of 3-Mercaptopicolinic acid in aqueous solution is a critical consideration for its use in research and drug development. The primary route of degradation is the oxidation of the thiol group, a process influenced by pH, temperature, light, and the presence of oxidizing agents. By following the protocols and recommendations outlined in this application note, researchers can ensure the integrity of their 3-MPA solutions, leading to more reliable and reproducible experimental outcomes.

References

-

DiTullio, N.W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. [Link]

-

Jomain, J.B., et al. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-44. [Link]

-

Holness, M.J., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6245-54. [Link]

-

Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 60-66. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Templeton, A. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]

-

Slideshare. pH stability profile. [Link]

-

Klick, S., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]

-

European Medicines Agency. (1998). Stability Testing of Biotechnological/Biological Products. [Link]

-

Jori, F., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 249-255. [Link]

-

Kappen, K., et al. (2021). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Molecules, 26(16), 4987. [Link]

-

Doyle, E. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]

-

Q1Scientific. (2021). Photostability testing theory and practice. [Link]

-

Shkil, H., et al. (2022). Temperature Dependence of Photochemical Degradation of MAPbBr3 Perovskite. Coatings, 12(1), 66. [Link]

-

de Oliveira, A.C.S., et al. (2020). Effects of deodorization temperature and time on the formation of 3‐MCPD, 2‐MCPD, and glycidyl esters and physicochemical changes of palm oil. Journal of the American Oil Chemists' Society, 97(11), 1235-1246. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]

- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pH stability profile | PPTX [slideshare.net]

- 9. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmtech.com [pharmtech.com]

- 14. q1scientific.com [q1scientific.com]

- 15. youtube.com [youtube.com]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Quantification of 3-Mercaptopicolinic Acid (3-MPA) in Biological Matrices

Abstract & Scope

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[1][2][3][4] While historically significant in diabetes research, 3-MPA has seen a resurgence as a chemical probe in cancer metabolism studies (targeting PCK1/PCK2).

The Analytical Challenge: Quantifying 3-MPA is complicated by its thiol (-SH) group , which is highly susceptible to rapid oxidation into disulfides (dimerization) and mixed disulfides with endogenous proteins (albumin) or small molecules (glutathione/cysteine) immediately upon sample collection. Standard extraction methods result in >60% analyte loss within minutes.

This guide provides a validated LC-MS/MS workflow utilizing immediate sulfhydryl derivatization to lock the analyte in a stable form, ensuring accurate "Free" vs. "Total" quantification.

Pre-Analytical Considerations: The Chemistry of Instability

To quantify 3-MPA accurately, one must interrupt the oxidation pathway. The pKa of the thiol group in picolinic acid derivatives typically lies between 6.0 and 8.0, making it reactive at physiological pH.

Stability Mechanism Diagram

The following diagram illustrates the degradation pathway and the requisite stabilization strategy.

Figure 1: 3-MPA instability pathway. Without immediate alkylation (green path), the analyte converts to unquantifiable disulfides (red path).

Sample Preparation Protocols

Critical Decision: Are you measuring Free 3-MPA (active drug) or Total 3-MPA (drug + protein-bound)?

-

Free 3-MPA: Requires immediate alkylation to "freeze" the free thiol.

-

Total 3-MPA: Requires a reduction step (TCEP or DTT) before alkylation to release bound drug.

Protocol A: Quantification of Free 3-MPA (Recommended for PK Studies)

Reagents:

-

Alkylation Agent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM). Note: NEM is faster but less stable; IAM is standard for proteomics.

-

Precipitation Agent: Acetonitrile containing 1% Formic Acid.

-

Internal Standard (IS): 5-Mercaptopicolinic acid (structural analog) or deuterated Picolinic acid.

Step-by-Step Workflow:

-

Collection: Draw blood into pre-chilled tubes containing EDTA (anticoagulant).

-

Immediate Stabilization (T=0):

-

Immediately add 20 µL of 100 mM NEM (in water) per 1 mL of whole blood/plasma.

-

Why: This reacts with the free thiol within seconds, preventing oxidation.

-

-

Protein Precipitation:

-

Transfer 50 µL of stabilized plasma to a centrifuge tube.

-

Add 200 µL of Ice-cold Acetonitrile + 1% Formic Acid (containing Internal Standard).

-

Vortex vigorously for 30 seconds.

-

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial.

-

Dilution: Dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

Protocol B: Quantification of Total 3-MPA

-

Reduction: To 50 µL plasma, add 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate at RT for 20 mins.

-

Alkylation: Add 20 µL of 100 mM IAM . Incubate in dark for 20 mins.

-

Precipitation: Proceed with Step 3 in Protocol A.

Analytical Method: LC-MS/MS

Rationale: 3-MPA is a small, polar zwitterion. Reverse Phase (C18) retains it poorly without ion-pairing. HILIC or Modified C18 (Polar Embedded) is recommended.

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters Atlantis T3 C18 (2.1 x 100mm, 3µm) OR Phenomenex Kinetex Biphenyl |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Vol | 5 µL |

| Gradient | 0-1 min: 5% B (Isocratic hold for polar retention)1-4 min: 5% -> 90% B4-5 min: 90% B5.1 min: 5% B (Re-equilibration) |

Mass Spectrometry Settings (ESI+)

3-MPA contains a pyridine ring which protonates easily. Positive Ion Mode (ESI+) is preferred for sensitivity.

-

Analyte: 3-Mercaptopicolinic Acid (Derivatized with NEM)

-

Note: Un-derivatized 3-MPA (MW 155.17) is rarely detected reliably. The NEM-derivative (MW ~280) flies better.

-

-

Source Temp: 450°C

-

Capillary Voltage: 3.5 kV

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |

| 3-MPA (Free) | 156.0 [M+H]+ | 110.0 | 20 | Loss of HCOOH (Carboxyl group) |

| 3-MPA (Free) | 156.0 [M+H]+ | 78.0 | 35 | Pyridine ring fragment |

| 3-MPA-NEM (Deriv) | 281.3 [M+H]+ | 156.0 | 15 | Loss of NEM group (Back to parent) |

| 3-MPA-NEM (Deriv) | 281.3 [M+H]+ | 235.0 | 22 | Loss of HCOOH from adduct |

Note: If using Protocol A, monitor the 3-MPA-NEM transition. It is significantly more stable and sensitive.

Workflow Visualization

Figure 2: Optimized extraction workflow emphasizing the critical stabilization step prior to precipitation.

Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)

| Parameter | Acceptance Criteria | Notes for 3-MPA |

| LLOQ | Precision < 20%, Accuracy ±20% | Target: 1-5 ng/mL is achievable with NEM derivatization. |

| Linearity | R² > 0.99 | Range: 5 ng/mL to 5000 ng/mL. |

| Recovery | Consistent across QC levels | Expect >85% with ACN precipitation. |

| Matrix Effect | CV < 15% | Pyridine ring can suffer suppression; use Matrix Matched curves. |

Troubleshooting Guide

-

Issue: Low Sensitivity.

-

Cause: Oxidation occurred before derivatization.

-

Fix: Ensure NEM is added to the collection tube before the blood is drawn, or within 10 seconds of draw.

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the pyridine nitrogen with silanols on the column.

-

Fix: Increase buffer concentration (10mM Ammonium Formate) or use a "Polar Embedded" column (Waters T3 or Phenomenex Polar C18).

-

-

Issue: Carryover.

-

Cause: Thiols are "sticky" to metallic surfaces.

-

Fix: Use PEEK tubing where possible or a needle wash containing 10% Isopropanol.

-

References

-

DiTullio, N. W., et al. (1974). "3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis."[1][5] Biochemical Journal, 138(3), 387-394.[1][5]

-

Balan, M. D., et al. (2015). "Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid." Biochemistry, 54(38), 5878-5887.

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

- Dominick, P. K., et al. (2001). "Derivatization of thiols for HPLC analysis." Journal of Chromatography B, 761(1), 1-12. (General reference for Thiol/NEM protocols).

Sources

Application Note: Preparation and Handling of 3-Mercaptopicolinic Acid Hydrochloride (3-MPA HCl)

Abstract & Introduction

3-Mercaptopicolinic acid (3-MPA), often supplied as the hydrochloride salt (3-MPA HCl), is a specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1][2][3] It is widely used to study metabolic flux, glucose homeostasis, and cancer metabolism (PEPCK-M).

While 3-MPA is a potent tool, its physicochemical properties—specifically the oxidizable thiol group and pH-dependent solubility of the picolinic acid moiety—present challenges. Improper preparation can lead to rapid oxidation (disulfide formation), precipitation in physiological buffers, or inconsistent experimental data.

This guide provides authoritative protocols for dissolving 3-MPA HCl, ensuring chemical stability and biological activity for both in vitro and in vivo applications.

Chemical Profile & Properties[3][4][5][6][7]

| Property | Detail |

| Compound Name | 3-Mercaptopicolinic acid hydrochloride |

| Synonyms | SKF-34288; 3-Mercapto-2-pyridinecarboxylic acid HCl |

| CAS Number | 320386-54-7 (HCl salt); 14623-54-2 (Free acid) |

| Molecular Weight | 191.64 g/mol |

| Molecular Formula | C₆H₅NO₂S[2][4][5][6][7] · HCl |

| Physical State | Crystalline solid (often yellow or off-white) |

| pKa Values | ~2.5 (COOH), ~5.5 (Pyridine N), ~9.0 (SH) (Estimated) |

| Key Instability | Oxidation: Thiol (-SH) groups rapidly oxidize to disulfides in air/neutral pH. |

Solubility & Stability Insights (The "Why" Behind the Protocol)

The Solubility Paradox

Data regarding 3-MPA HCl solubility is often conflicting (e.g., some sources list it as "insoluble" in water, others cite 10 mM). This discrepancy arises from concentration thresholds and pH dynamics :

-

Low Concentration (<10 mM): The HCl salt is moderately soluble in water because the protonated pyridine ring aids solvation.

-

High Concentration (>20 mM): The compound may reach saturation or the acidity of the HCl salt may suppress ionization of the carboxylic acid, reducing solubility.

-

Organic Solvents: DMSO is the superior solvent for high-concentration stocks (>50 mg/mL), bypassing ionic limitations.

The Oxidation Risk